Nemadectin

概要

説明

準備方法

合成経路と反応条件: ネマデクチンは主に発酵によって生産されます. Streptomyces cyaneogriseusは、グルコース、デキストリン、酵母エキス、その他の栄養素を含む培地中で培養されます . 発酵ブロスは、スプレー乾燥によって固体粉末に変換され、有機溶媒を使用して抽出されます . 抽出物はろ過され、ネマデクチンはマクロポーラス樹脂を使用して吸収、溶出され、その後濃縮および乾燥されて純粋な製品が得られます .

工業生産方法: ネマデクチンの工業生産には、大規模発酵、それに続く抽出および精製プロセスが含まれます. 発酵プロセスは収量を向上させるために最適化されており、吸収および溶出のためのマクロポーラス樹脂の使用により、最終製品の純度が高くなります . この方法は費用対効果が高く、操作が簡単であるため、大規模生産に適しています .

化学反応の分析

反応の種類: ネマデクチンは、酸化、還元、置換など、さまざまな化学反応を起こします . たとえば、ネマデクチンの誘導体であるモキシデクチンは、熱に対して良好な安定性を示しますが、アルカリと反応して2-エピおよび∆2,3異性体を生成します . モキシデクチンの酸加水分解は、23-ケト-ネマデクチンなどの新しい分解生成物を生成します .

一般的な試薬と条件: ネマデクチンの反応で使用される一般的な試薬には、酸、塩基、酸化剤が含まれます . これらの反応の条件は、目的の生成物によって異なります. たとえば、酸加水分解は酸性条件下で行われ、酸化反応には酸化剤が必要です .

生成される主な生成物: ネマデクチンの反応から生成される主な生成物には、さまざまな異性体と分解生成物が含まれます. たとえば、23-ケト-ネマデクチンは酸加水分解中に生成されます . これらの生成物は、NMR、LC-MS、FT-MSなどの技術を使用して特徴付けられます .

科学的研究の応用

Agricultural Use

Nemadectin has shown significant promise as a biopesticide due to its efficacy against a range of pests and parasites. Its use in agriculture can reduce reliance on synthetic pesticides, promoting sustainable farming practices. The compound exhibits a broad spectrum of activity against both insects and helminths, making it valuable for crop protection.

Veterinary Medicine

In veterinary applications, this compound is utilized for treating parasitic infections in livestock. Its derivatives, particularly moxidectin, have been approved for use against conditions like onchocerciasis (river blindness) in humans as well as various parasitic infections in animals. Research indicates that this compound has lower toxicity compared to other anthelmintics, enhancing its safety profile for animal health .

Biotechnological Applications

Recent advancements have focused on optimizing the production of this compound through genetic engineering techniques. For instance, overexpression of the regulatory gene nemR has been shown to significantly enhance this compound yield by nearly 80% . This genetic manipulation allows for more efficient production processes, potentially leading to cost-effective applications in both agriculture and medicine.

Research and Development

This compound serves as a model compound in studies aimed at understanding the biosynthetic pathways of polyketides. Investigations into its biosynthesis have led to insights into the genetic regulation involved in producing secondary metabolites within Streptomyces species . The ongoing research into this compound's biosynthetic genes provides a foundation for developing new antibiotics and biopesticides.

Case Study 1: Production Optimization

A study conducted by Li et al. (2019) demonstrated that manipulating fermentation conditions—such as time, temperature, and dissolved oxygen—could optimize this compound production. By applying UV mutagenesis and screening for precursor resistance, researchers increased the yield from Streptomyces strains significantly .

| Methodology | Yield Increase (%) | Notes |

|---|---|---|

| UV Mutagenesis | 172 mg/L | Improved strain selection |

| Fermentation Process | 108.6% | Optimized conditions |

| Gene Overexpression | 79.9% | Enhanced production via nemR regulation |

Case Study 2: Veterinary Applications

In veterinary medicine, moxidectin (a derivative of this compound) was approved by the FDA for the treatment of onchocerciasis in humans and is extensively used in livestock for controlling parasitic infections such as heartworm and gastrointestinal parasites. Clinical trials have shown its effectiveness with minimal side effects compared to traditional treatments .

作用機序

ネマデクチンは、寄生虫のGABA-A受容体とグルタミン酸作動性塩化物イオンチャネルに結合することで作用します . これらのチャネルは、無脊椎動物の神経細胞と筋細胞の機能に不可欠です. これらのチャネルに結合することにより、ネマデクチンは寄生虫の神経系の正常な機能を阻害し、麻痺と死に至らしめます . ネマデクチンの分子標的は、GABA-A受容体とグルタミン酸作動性塩化物イオンチャネルです .

類似の化合物との比較

ネマデクチンは、ミルベマイシン、アベルメクチン、メイリンマイシンなどの他のマクロライド系抗生物質に似ています . ネマデクチンは、これらの化合物とは異なる独自の構造的特徴を持っています. たとえば、ネマデクチンの誘導体であるモキシデクチンは、炭素23にメトキシム部分を持っていますが、これはネマデクチンには存在しません . この修飾により、モキシデクチンの殺虫活性はネマデクチンよりも高まります . その他の類似の化合物には、セコ-ミルベマイシンやさまざまなネマデクチンの同族体があります .

結論

ネマデクチンは、幅広いスペクトルを持つ抗寄生虫活性を持つ汎用性の高いマクロライド系抗生物質です. ネマデクチンの独特の構造と強力な活性により、化学、生物学、医学、工業など、さまざまな分野で貴重な物質となっています. ネマデクチンがさまざまな化学反応を起こす能力とその幅広い応用範囲は、科学研究および工業生産におけるその重要性を強調しています.

類似化合物との比較

Nemadectin is similar to other macrocyclic lactones such as milbemycin, avermectin, and meilingmycin . it has unique structural features that distinguish it from these compounds. For example, moxidectin, a derivative of this compound, has a methoxime moiety at carbon 23, which is absent in this compound . This modification enhances the insecticidal activity of moxidectin compared to this compound . Other similar compounds include seco-milbemycin and various this compound congeners .

Conclusion

This compound is a versatile macrocyclic lactone with broad-spectrum antiparasitic activity. Its unique structure and potent activity make it valuable in various fields, including chemistry, biology, medicine, and industry. The compound’s ability to undergo various chemical reactions and its wide range of applications highlight its significance in scientific research and industrial production.

生物活性

Nemadectin is a macrocyclic lactone derived from the fermentation of Streptomyces cyaneogriseus and is recognized for its biological activity against nematodes. It is structurally related to avermectins, a class of compounds widely used as antiparasitic agents. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

This compound exhibits its biological effects primarily through interaction with specific receptors in nematodes. The compound binds to neural acetylcholine receptors , leading to paralysis and eventual death of the parasites. This mechanism is similar to that of other anthelmintics, such as monepantel and emodepside, which also target neuromuscular functions in nematodes .

Efficacy Against Nematodes

Research has demonstrated that this compound has significant nematocidal activity . A study evaluated the efficacy of this compound and its derivatives against various nematode species, revealing that it effectively induces paralysis in sensitive strains. The bioactivity was confirmed through bioassay-guided fractionation of fermentation extracts from Streptomyces microflavus, which led to the isolation of active constituents .

Comparative Efficacy

A comparative analysis of this compound against other anthelmintics reveals its potency:

| Compound | Target Species | Mechanism of Action | Efficacy Level |

|---|---|---|---|

| This compound | Various nematodes | Neural receptor binding | High |

| Avermectin | Broad-spectrum | GABA receptor modulation | High |

| Monepantel | Gastrointestinal nematodes | Voltage-dependent potassium channels | Moderate |

| Emodepside | Nematodes | G-protein-coupled receptors | High |

Case Study 1: Production Enhancement

A significant study focused on improving the production yield of this compound by overexpressing the regulatory gene nemR in Streptomyces cyaneogriseus. The research indicated that deletion of the nemR gene resulted in an approximate 80% decrease in this compound yield. Conversely, overexpression restored production levels, highlighting the gene's crucial role in biosynthesis .

Case Study 2: Biotransformation Products

Another investigation explored biotransformation products of this compound and their biological activities. This study found that derivatives obtained through microbial transformation exhibited enhanced nematocidal properties compared to the parent compound, suggesting potential for developing more effective formulations .

Transcriptional Regulation

Transcriptional assays have shown that the nemR gene significantly influences the expression of the this compound biosynthetic gene cluster. Deletion studies demonstrated a marked reduction in transcription levels for key biosynthetic genes, indicating that NemR acts as a positive regulator in this compound production .

Structural Variants and Their Activities

Research has also identified structural variants of this compound with varying biological activities. For instance, C-13 substituted variants showed improved efficacy against specific nematode populations, suggesting that structural modifications can enhance pharmacological properties .

特性

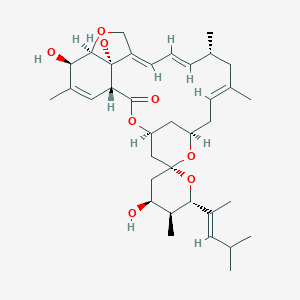

IUPAC Name |

(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52O8/c1-20(2)13-24(6)32-25(7)30(37)18-35(44-32)17-28-16-27(43-35)12-11-22(4)14-21(3)9-8-10-26-19-41-33-31(38)23(5)15-29(34(39)42-28)36(26,33)40/h8-11,13,15,20-21,25,27-33,37-38,40H,12,14,16-19H2,1-7H3/b9-8+,22-11+,24-13+,26-10+/t21-,25-,27+,28-,29-,30-,31+,32+,33+,35-,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFMRVVYUVPIAN-AQUURSMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CCC2CC(CC3(O2)CC(C(C(O3)C(=CC(C)C)C)C)O)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)C[C@@H]([C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)O)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)O)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883099 | |

| Record name | Nemadectin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102130-84-7 | |

| Record name | Nemadectin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102130847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nemadectin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEMADECTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y8VJ1G3TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。